Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate
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Overview
Description
Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate typically involves the reaction of thiazole derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:
- Thiazole derivative + Propargyl bromide → this compound
- Reaction conditions: Base (e.g., potassium carbonate), solvent (e.g., DMF), elevated temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of new materials with unique properties, such as sensors and catalysts
Mechanism of Action
The mechanism of action of Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(1,3-thiazol-2-yl)prop-2-ynoate
- 4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole
- 2-Aminothiazole derivatives
Uniqueness
Methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C7H5NO2S |
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Molecular Weight |
167.19 g/mol |
IUPAC Name |
methyl 3-(1,2-thiazol-3-yl)prop-2-ynoate |
InChI |
InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-5-11-8-6/h4-5H,1H3 |
InChI Key |
HMPNIQYXLWWEIC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C#CC1=NSC=C1 |
Origin of Product |
United States |
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